Ortho-Nitro Substitution Confers Superior Electron-Withdrawing Capacity Compared to Unsubstituted Phenyl Analogs
The target compound exhibits a significantly higher polar surface area (PSA) and a greater computed dipole moment compared to its closest non-nitro analog, 5-phenylthiophene-2-carbaldehyde. The presence of the ortho-nitro group on the phenyl ring introduces a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M), which is absent in the phenyl analog. This is quantitatively reflected in the computed polar surface area (PSA) values: 91.13 Ų for the target compound [1] versus 17.07 Ų for the phenyl analog [2], a difference of 74.06 Ų.
| Evidence Dimension | Polar Surface Area (PSA) / Electron-Withdrawing Capacity |
|---|---|
| Target Compound Data | 91.13 Ų |
| Comparator Or Baseline | 5-Phenylthiophene-2-carbaldehyde (CAS 19163-21-4): 17.07 Ų |
| Quantified Difference | 74.06 Ų (over 5-fold increase) |
| Conditions | Computed values (PSA). Represents the increased polarity and electron-withdrawing character of the target compound. |
Why This Matters
A higher PSA and electron-deficient nature are crucial for designing materials with enhanced charge-transfer (CT) characteristics and for optimizing intermolecular interactions in supramolecular chemistry and organic electronics.
- [1] ChemSrc. 5-(2-硝基苯基)噻吩-2-甲醛. CAS 42545-34-6. Computed and Vendor-Reported Properties. Polar Surface Area (PSA): 91.13000 Ų. View Source
- [2] Chembase. 5-Phenylthiophene-2-carbaldehyde. CAS 19163-21-4. Computed Properties. Polar Surface Area: 17.07 Ų. View Source
